BenchChemオンラインストアへようこそ!

6-Aminobenzofuran-2-carboxylic acid

HDAC inhibitor benzamide synthesis regioselective coupling

6-Aminobenzofuran-2-carboxylic acid (CAS 1427367-50-7) is a heteroaromatic building block composed of a benzofuran core with a carboxylic acid at the 2-position and a primary amino group at the 6-position. This scaffold belongs to the benzofuran-2-carboxylic acid class, a privileged fragment frequently employed in kinase inhibitor design, carbonic anhydrase inhibition, and antiviral agent development.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B11796236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminobenzofuran-2-carboxylic acid
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)OC(=C2)C(=O)O
InChIInChI=1S/C9H7NO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,10H2,(H,11,12)
InChIKeySGRHNPJNOPYEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminobenzofuran-2-carboxylic Acid: Procurement-Grade Overview for Medicinal Chemistry and Fragment-Based Discovery


6-Aminobenzofuran-2-carboxylic acid (CAS 1427367-50-7) is a heteroaromatic building block composed of a benzofuran core with a carboxylic acid at the 2-position and a primary amino group at the 6-position . This scaffold belongs to the benzofuran-2-carboxylic acid class, a privileged fragment frequently employed in kinase inhibitor design, carbonic anhydrase inhibition, and antiviral agent development [1]. Its dual hydrogen-bond donating/accepting capability and the distinct regiochemistry of the 6-amino substitution distinguish it from the isomeric 5-aminobenzofuran-2-carboxylic acid, which is primarily commercialized as a vilazodone intermediate . The 6-amino isomer instead finds documented use as a key intermediate in the synthesis of HDAC-targeting benzamide derivatives, enabling a synthetic route that the 5-amino isomer does not support [2].

Why 5-Aminobenzofuran-2-carboxylic Acid Cannot Substitute for the 6-Amino Isomer in Key Synthetic Programs


Simple replacement of 6-aminobenzofuran-2-carboxylic acid with the more commercially available 5-amino isomer (CAS 42933-44-8) is chemically unsound for the primary application documented in the peer-reviewed literature. The 5-amino regioisomer is established as an intermediate in the vilazodone synthetic route, where the amino group is positioned para to the benzofuran oxygen, enabling a specific coupling trajectory . In contrast, the 6-amino isomer provides a meta relationship to the furan oxygen, which proved essential for constructing benzamide-based HDAC inhibitors via reductive amination and subsequent hydrolysis-condensation steps [1]. Swapping the isomers would alter the geometry of the linker attachment, disrupt the intended pharmacophore, and invalidate the structure–activity relationship established for the target series. This positional specificity is not a matter of incremental optimization but of synthetic feasibility: the literature reports successful synthesis of active HDAC-inhibitory benzamides only from the 6-amino intermediate, with no parallel route described for the 5-amino counterpart [1].

Quantitative Differentiation Evidence: 6-Aminobenzofuran-2-carboxylic Acid vs. Structural Analogs


Synthetic Application Divergence: 6-Amino Isomer Enables HDAC Inhibitor Design While 5-Amino Isomer Is Restricted to Vilazodone Chemistry

The 6-amino regioisomer has been employed as the core intermediate in a published synthesis of eleven novel benzamide HDAC inhibitors. Starting from ethyl 6-aminobenzofuran-2-carboxylate (the ester derivative of the target compound), reductive amination, hydrolysis, and CDI-mediated condensation yielded active compounds with measured IC50 values against human tumor cell lines [1]. In contrast, the 5-amino regioisomer appears exclusively in the literature and commercial documentation as an intermediate for the antidepressant vilazodone, with no reported application in HDAC inhibitor synthesis . This application divergence is not incidental; the 6-amino position dictates a linker trajectory compatible with the benzamide pharmacophore, while the 5-amino position is optimized for the distinct piperazine coupling required in vilazodone synthesis.

HDAC inhibitor benzamide synthesis regioselective coupling

Cytotoxic Potency of 6-Amino-Derived Benzamide Series Benchmarked Against Clinical HDAC Inhibitor MS-275 (Entinostat)

The benzamide derivatives synthesized from the ethyl 6-aminobenzofuran-2-carboxylate intermediate were evaluated for in vitro antitumor activity against HL60 (leukemia), MCF-7 (breast), and A549 (lung) cell lines [1]. The most potent derivative (compound 4h) achieved IC50 values of 2.81 μM in HL60 and 4.79 μM in A549 cells [1]. For benchmarking, the clinical HDAC inhibitor MS-275 (entinostat) has been independently reported to inhibit HL60 cell proliferation with IC50 values in the range of 0.0415–4.71 μM across multiple studies [2]. While the 6-amino-derived series does not surpass MS-275 in potency, it demonstrates that the 6-aminobenzofuran-2-carboxylic acid scaffold is a viable starting point for HDAC inhibitor design, producing active compounds within the same order of magnitude as a clinical candidate.

cytotoxicity HDAC inhibition HL60 leukemia

Positional Substitution on the Benzofuran Core Determines Carbonic Anhydrase Isoform Selectivity: Class-Level Evidence for 6-Amino Differentiation

A 2020 study of benzofuran-based carboxylic acids as carbonic anhydrase (CA) inhibitors demonstrated that the position of substituents on the benzofuran-phenyl ring dramatically influences isoform selectivity [1]. Meta-substituted benzoic acid derivative 9e achieved KI = 0.79 μM against the cancer-related hCA IX isoform while exhibiting 42-fold selectivity over hCA I (KI = 33.2 μM) and 47-fold selectivity over hCA II (KI = 37.0 μM). In contrast, para-substituted analog 9f showed KI = 0.56 μM against hCA IX but with only 2-fold selectivity over hCA I and 12-fold over hCA II [1]. Although these compounds feature a ureido-linked benzoic acid rather than a direct amino substituent, the data establish a class-level principle directly relevant to 6-aminobenzofuran-2-carboxylic acid: the exact position of the hydrogen-bond-donating group on the benzofuran ring (ortho vs. meta vs. para relative to the 2-carboxylic acid, corresponding to 4-, 5-, 6-, or 7-amino substitution) is a deterministic factor for target selectivity. A 6-amino substituent places the H-bond donor at a meta-like position relative to the 2-carboxylic acid vector, which the CA inhibitor SAR suggests may confer a selectivity profile distinct from the 5-amino (para-like) or 7-amino (ortho-like) isomers.

carbonic anhydrase isoform selectivity structure-activity relationship

Salt-Bridge Interaction Verified by X-ray Crystallography: Benzofuran-2-Carboxylic Acid Scaffold as a Privileged Kinase Inhibitor Fragment

X-ray crystallographic studies of benzofuran-2-carboxylic acid inhibitors bound to the Pim-1 kinase ATP-binding site have revealed that the carboxylic acid and amino groups of the scaffold form critical salt-bridge interactions with residues D128 and E171 in the ribose-binding pocket [1]. Compound 38, featuring an aminocyclohexylamino substituent at the 7-position of the benzofuran core, achieved potent Pim-1 inhibition (IC50 = 0.001 μM) and Pim-2 inhibition (IC50 = 0.004 μM) [1]. Compound 29, with a different substitution pattern, demonstrated good selectivity for the Pim kinase family when tested against a 442-kinase panel [1]. This structural evidence confirms that the benzofuran-2-carboxylic acid scaffold with an amino substituent can engage in specific, high-affinity interactions with kinase targets, and that the position of the amino group dictates which binding pocket residues are contacted. The 6-amino isomer offers a distinct vector for these salt-bridge interactions compared to the 7-amino isomer characterized in the Pim-1 co-crystal structures, providing a rational basis for exploring selectivity against different kinase targets.

Pim-1 kinase fragment-based drug discovery X-ray crystallography

Evidence-Backed Application Scenarios for 6-Aminobenzofuran-2-carboxylic Acid in Drug Discovery and Chemical Biology


Fragment-Based Kinase Inhibitor Library Design Requiring Distinct Amino Regioisomers

For fragment-based screening collections targeting the ATP-binding site of kinases, 6-aminobenzofuran-2-carboxylic acid offers a regioisomeric alternative to the crystallographically characterized 7-amino Pim-1 inhibitor series [1]. The 6-amino substitution directs the hydrogen-bond-donating group along a different vector, enabling exploration of salt-bridge interactions with alternative residues in the ribose-binding pocket. Procurement of both 6-amino and 5-amino isomers as a matched pair allows systematic probing of positional SAR within fragment libraries [1].

HDAC-Targeted Benzamide Lead Optimization Starting from a Validated Intermediate

Medicinal chemistry teams pursuing HDAC inhibitor development can directly utilize the published synthetic route from ethyl 6-aminobenzofuran-2-carboxylate to generate benzamide derivatives with documented antiproliferative activity [2]. The route has been validated with IC50 data in HL60 (2.81 μM) and A549 (4.79 μM) cell lines, providing a benchmark for hit-to-lead optimization. The 5-amino isomer cannot be substituted into this route without complete re-design of the linker attachment chemistry [2].

Carbonic Anhydrase Isoform-Selective Probe Development Exploiting Positional SAR

Based on the established structure–activity relationship that meta-substituted benzofuran-2-carboxylic acid derivatives confer superior selectivity for the cancer-associated hCA IX isoform over off-target hCA I and II (selectivity ratios of 42–47-fold) [3], the 6-amino isomer can serve as a starting scaffold for designing CA inhibitors with tailored selectivity profiles. The 6-amino group provides a meta-like H-bond donor placement relative to the 2-carboxylic acid, which the CA inhibitor SAR suggests is favorable for hCA IX selectivity [3].

Diversifiable Scaffold for PROTAC Linker Attachment via the 6-Amino Handle

The primary amino group at the 6-position provides a chemically orthogonal handle for attaching PROTAC (Proteolysis Targeting Chimera) linker moieties via amide bond formation or reductive amination, while the 2-carboxylic acid can engage the target protein binding site as demonstrated in kinase and CA inhibitor co-crystal structures [REFS-1, REFS-3]. This dual functionality enables the construction of bifunctional degraders starting from a single, well-characterized building block.

Quote Request

Request a Quote for 6-Aminobenzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.